

# A Technical Guide to 3-Ethyl-3,4-dimethylhexane (C<sub>10</sub>H<sub>22</sub>)

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## Compound of Interest

Compound Name: 3-Ethyl-3,4-dimethylhexane

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For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of **3-Ethyl-3,4-dimethylhexane** (CAS No: 52897-06-0), a branched-chain alkane with the molecular formula C<sub>10</sub>H<sub>22</sub>. As one of the 75 structural isomers of decane, this compound serves as a pertinent example of a nonpolar, aprotic hydrocarbon. This guide details its physicochemical properties, predicted spectroscopic characteristics, plausible synthetic routes, and chemical reactivity. For professionals in pharmaceutical development, its relevance is examined as a nonpolar solvent in organic synthesis, a reference standard in analytical chromatography, and a model for understanding the behavior of saturated hydrocarbon moieties. All quantitative data are summarized in tables, and key processes are visualized through diagrams to ensure clarity and accessibility for a scientific audience.

## Introduction

**3-Ethyl-3,4-dimethylhexane** is a saturated aliphatic hydrocarbon belonging to the decane isomer group.<sup>[1]</sup> Structurally, it is a hexane backbone substituted with an ethyl group at the third carbon and methyl groups at the third and fourth carbons. Its chemical formula is C<sub>10</sub>H<sub>22</sub> and its Chemical Abstracts Service (CAS) registry number is 52897-06-0.<sup>[1][2][3]</sup> Like other branched alkanes, its molecular structure significantly influences its physical properties, such as boiling point and viscosity, making it a subject of interest in petrochemistry and as a potential high-octane fuel additive.<sup>[1]</sup>

For researchers and drug development professionals, **3-Ethyl-3,4-dimethylhexane** is not an active pharmaceutical ingredient (API) but holds relevance as a model nonpolar compound. Its inert nature makes it a candidate for a high-boiling point nonpolar solvent in synthetic chemistry, where it can dissolve nonpolar reagents without participating in the reaction.<sup>[4][5]</sup> Furthermore, its well-defined structure allows it to be used as a reference material in analytical techniques like gas chromatography.

## Physicochemical Properties

The physical characteristics of **3-Ethyl-3,4-dimethylhexane** are dictated by its branched structure, which creates a more compact molecule than its linear isomer, n-decane. This leads to weaker intermolecular van der Waals forces and consequently affects properties like the boiling point. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of **3-Ethyl-3,4-dimethylhexane**

Property	Value	Reference(s)
IUPAC Name	3-Ethyl-3,4-dimethylhexane	[2]
CAS Number	52897-06-0	[1][2][3][6][7]
Molecular Formula	C <sub>10</sub> H <sub>22</sub>	[1][2][3]
Molecular Weight	142.28 g/mol	[1][2][3][8]
Boiling Point	170 °C	[8]
Solubility in Water	Low / Insoluble	[1]
Appearance	Colorless liquid (expected)	[1]
Density	Data not readily available	

## Spectroscopic and Analytical Characterization

While experimental spectra for **3-Ethyl-3,4-dimethylhexane** are not widely available in public databases, its structure allows for the prediction of its spectroscopic fingerprints. These predictions are crucial for its identification and structural verification in a laboratory setting.

Table 2: Predicted Spectroscopic Data for **3-Ethyl-3,4-dimethylhexane**

Technique	Predicted Features
$^1\text{H}$ NMR	- Complex overlapping signals in the alkane region (~0.8-1.6 ppm).- Multiple unique signals for methyl, methylene, and methine protons due to molecular asymmetry.- Presence of chiral centers at C3 and C4 may lead to diastereotopic protons, further complicating the spectrum.[9]
$^{13}\text{C}$ NMR	- Ten distinct signals expected due to the lack of symmetry.- Signals will appear in the typical aliphatic region (~10-40 ppm).
FTIR	- Strong C-H stretching vibrations just below $3000\text{ cm}^{-1}$ .- C-H bending vibrations for $\text{CH}_3$ and $\text{CH}_2$ groups around $1465\text{ cm}^{-1}$ and $1375\text{ cm}^{-1}$ .
Mass Spec. (EI)	- Molecular ion peak ( $[\text{M}]^+$ ) at $m/z = 142$ .- Common fragmentation patterns for alkanes include losses of methyl (M-15), ethyl (M-29), and larger alkyl fragments.[10][11]- The base peak is likely to correspond to the most stable carbocation formed upon fragmentation.
GC	- Kovats Retention Index (Standard non-polar column): 965.[2]

## Synthesis and Reactivity

### Synthetic Approaches

The synthesis of highly branched alkanes can be achieved through various established organic chemistry methods. While a specific documented synthesis for **3-Ethyl-3,4-dimethylhexane** is not prevalent, a plausible route involves a Grignard reaction. This approach allows for the precise construction of the carbon skeleton by forming a new carbon-carbon bond at a tertiary carbon center.[12] The general workflow for such a synthesis is outlined below.

Caption: A plausible synthetic workflow for **3-Ethyl-3,4-dimethylhexane** via a Grignard reaction.

## Chemical Reactivity

As a saturated alkane, **3-Ethyl-3,4-dimethylhexane** is generally chemically inert. It lacks functional groups, making it resistant to acids, bases, and most common oxidizing and reducing agents. Its primary reactions are:

- **Combustion:** Exothermic reaction with oxygen to produce carbon dioxide and water.
- **Free-Radical Halogenation:** Reaction with halogens (e.g., Cl<sub>2</sub>, Br<sub>2</sub>) under UV light to form a mixture of halogenated isomers.
- **Pyrolysis (Cracking):** Decomposition at high temperatures to form smaller alkanes and alkenes.

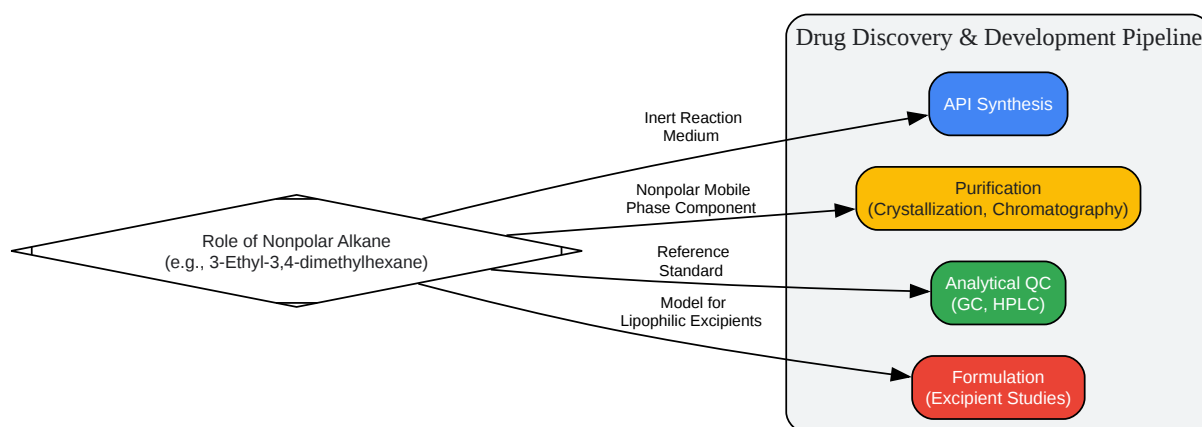
This inertness is advantageous when it is used as a solvent, as it is unlikely to interfere with the desired chemical transformation.

## Relevance in Research and Drug Development

The utility of **3-Ethyl-3,4-dimethylhexane** in the pharmaceutical sector is indirect, primarily stemming from its properties as a nonpolar solvent and analytical standard.

- **Solvent in Organic Synthesis:** Nonpolar solvents are essential for dissolving nonpolar starting materials and reagents, creating a medium in which reactions can occur.<sup>[4][13]</sup> In drug synthesis, which often involves complex, multi-step processes, an inert solvent with a specific boiling point is critical.<sup>[5][14]</sup> With a boiling point of 170 °C, **3-Ethyl-3,4-dimethylhexane** could serve as a higher-boiling alternative to solvents like n-hexane (BP ~69 °C) for reactions requiring elevated temperatures.
- **Analytical Standard:** In quality control and research, reference standards are necessary for the accurate identification and quantification of compounds. Branched alkanes are frequently used in gas chromatography (GC) to calibrate retention times and as internal standards. The known Kovats Retention Index of **3-Ethyl-3,4-dimethylhexane** allows for its use in such analytical applications.<sup>[2]</sup>

- Model for Lipophilicity: The hydrocarbon portions of drug molecules are critical determinants of their lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. Studying simple, well-defined alkanes like **3-Ethyl-3,4-dimethylhexane** can provide insights into the fundamental van der Waals and hydrophobic interactions that govern how drugs bind to biological targets and cross cellular membranes.[15]



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Caption: The role of nonpolar alkanes in the drug development pipeline.

## Experimental Protocols

The following are generalized protocols that would be applicable for the synthesis and analysis of **3-Ethyl-3,4-dimethylhexane**.

### Protocol 6.1: Hypothetical Synthesis via Grignard Reaction

- Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere ( $N_2$  or Ar), add magnesium turnings. Add a solution of sec-butyl bromide in

anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until all the magnesium has been consumed.

- **Reaction:** Cool the Grignard reagent to 0 °C. Add a solution of 3-pentanone in anhydrous ether dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.
- **Workup:** Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- **Purification (Alcohol):** Remove the solvent via rotary evaporation. The crude tertiary alcohol (3-ethyl-4-methyl-hexan-3-ol) can be purified by distillation or chromatography.
- **Dehydration & Hydrogenation:** The purified alcohol is then dehydrated using a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub>) with heating to yield a mixture of alkenes. This mixture is subsequently hydrogenated using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas to yield the final saturated alkane.
- **Final Purification:** The final product, **3-Ethyl-3,4-dimethylhexane**, is purified by fractional distillation.

## Protocol 6.2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- **Instrument Setup:**
  - **GC Column:** Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  - **Injector:** Set to 250 °C with a split ratio of 50:1.

- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Setup:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230 °C.
- Analysis: Inject 1 µL of the sample. The retention time of the resulting peak is used for identification (relative to standards), and the mass spectrum is compared against known databases or analyzed for its molecular ion and fragmentation patterns to confirm the structure.

## Conclusion

**3-Ethyl-3,4-dimethylhexane** is a structurally defined branched alkane whose primary value to the scientific and pharmaceutical research communities lies in its fundamental physicochemical properties. While devoid of direct biological activity, its inertness, nonpolar character, and specific boiling point make it a potentially useful, albeit niche, solvent in organic synthesis. Its most significant role is likely as an analytical standard for chromatographic methods and as a model compound for foundational research into the behavior of complex hydrocarbons. This guide has provided the core technical data, predicted analytical characteristics, and relevant experimental frameworks necessary for its application in a research and development context.

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